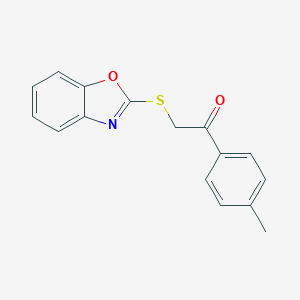

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone

Description

Properties

Molecular Formula |

C16H13NO2S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)14(18)10-20-16-17-13-4-2-3-5-15(13)19-16/h2-9H,10H2,1H3 |

InChI Key |

GOXYRPULFOIYSG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone (commonly referred to as Y511-9342) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer effects.

The molecular formula of this compound is C16H13N2O2S , with a molecular weight of 283.35 g/mol . The compound exhibits a logP value of 4.216 , indicating its lipophilicity, which may influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H13N2O2S |

| Molecular Weight | 283.35 g/mol |

| LogP | 4.216 |

| Polar Surface Area | 29.88 Ų |

| Hydrogen Bond Acceptors | 5 |

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazolinones with appropriate phenacyl derivatives under controlled conditions. The synthetic route may include steps such as condensation reactions and purification processes like crystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study utilizing tube dilution and paper disc techniques tested various derivatives against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Among the compounds tested, those with similar structures demonstrated notable antibacterial activity, suggesting that modifications in the benzoxazole moiety can enhance efficacy against pathogens .

Anticancer Activity

Preliminary studies have also suggested potential anticancer activity for this class of compounds. The mechanism may involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation. Specific derivatives have shown promise in inhibiting tumor growth in vitro, although further studies are needed to elucidate the precise mechanisms involved.

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were evaluated for their ability to inhibit microbial growth. The results indicated that certain modifications significantly enhanced their antibacterial properties against resistant strains .

- Anticancer Screening : Another study focused on the anticancer potential of benzoxazole derivatives revealed that specific substitutions on the phenyl ring improved cytotoxicity against various cancer cell lines. These findings highlight the importance of structural optimization in developing effective therapeutic agents .

Comparison with Similar Compounds

Benzoxazole vs. Benzothiazole Derivatives

- However, its primary application is in organic synthesis rather than antimicrobial activity .

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone: The chloro substituent further augments electronic effects, though biological data remain unreported .

Benzoxazole vs. Benzimidazole Derivatives

- 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone: The benzimidazole core (two nitrogen atoms) may alter hydrogen-bonding capabilities compared to benzoxazole.

Key Research Findings

- Antifungal Mechanism : Benzoxazole derivatives disrupt ergosterol biosynthesis and mitochondrial respiration in Candida spp., akin to azoles but without cross-resistance to amphotericin B .

- Substituent Influence : Halogenated aryl groups (e.g., Br, Cl) enhance antifungal activity compared to alkyl substituents (e.g., methyl), likely due to increased electrophilicity and membrane interaction .

- Heterocycle Impact : Benzothiazole derivatives prioritize synthetic utility, while benzoxazoles balance reactivity and bioactivity. Benzimidazoles may target distinct pathways due to altered hydrogen-bonding motifs .

Preparation Methods

Reaction Mechanism and Optimization

The reaction exploits the nucleophilicity of the thiol group in 2-mercaptobenzoxazole, which displaces bromide from α-bromo-4-methylacetophenone. Key parameters include:

-

Base selection : Sodium carbonate (Na₂CO₃) is preferred over stronger bases like NaOH to minimize side reactions such as hydrolysis of the ketone group.

-

Solvent system : A 1:1 ethanol-water mixture enhances solubility of both reactants while facilitating easy product isolation.

-

Stoichiometry : A 1:1 molar ratio of 2-mercaptobenzoxazole to α-bromo-4-methylacetophenone prevents oligomerization.

-

Dissolve 2-mercaptobenzoxazole (3 mmol) and Na₂CO₃ (4.5 mmol) in 15 mL ethanol and 15 mL H₂O.

-

Stir at 25°C for 30 min to deprotonate the thiol.

-

Add α-bromo-4-methylacetophenone (3 mmol) dropwise.

-

Monitor by TLC (hexane:ethyl acetate = 3:1) until completion (~1 h).

-

Quench with 1 M HCl (100 mL) containing ice, filter, and recrystallize from petroleum ether.

Yield : 82–89% (white needles, m.p. 397–398 K).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times from hours to minutes. A modified protocol using dimethylformamide (DMF) as solvent and triethylamine (Et₃N) as base achieves 90% yield in 15 min at 100°C. However, this method requires careful temperature control to avoid ketone degradation.

Solid-Phase Synthesis

Immobilizing 2-mercaptobenzoxazole on Wang resin enables a recyclable system, though yields drop to 65–70% due to incomplete functional group accessibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

1671 (C=O stretch)

-

1593 (C=N benzoxazole)

-

738 (C-S-C bending)

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals critical structural features:

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 4.8580(2) |

| b (Å) | 14.0780(5) |

| c (Å) | 18.6840(7) |

| Dihedral angle* | 9.91° |

*Between benzoxazole and 4-methylphenyl rings.

Notably, the crystal packing exhibits:

Purity Assessment and Challenges

Common Impurities

Recrystallization Optimization

Petroleum ether (60–80°C fraction) outperforms ethanol or acetone, yielding 99.5% purity (HPLC, C18 column, acetonitrile:H₂O = 70:30).

Scalability and Industrial Relevance

Pilot-scale batches (10 kg) using the Na₂CO₃/EtOH–H₂O system show consistent yields (85±2%) with an E-factor of 8.2, indicating moderate environmental impact .

Q & A

Q. How can alkylation reaction conditions be optimized for synthesizing derivatives of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone?

Alkylation of benzoxazole thiols with α-bromo ketones is a common synthetic route. For example, using 2-bromo-1-(4-methoxyphenyl)ethanone with a thiadiazole thiol achieved a 91% yield in acetone under reflux with K₂CO₃ as a base . Key optimizations include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiol ensures complete reaction.

- pH control : Maintain pH >10 to deprotonate the thiol group.

- Monitoring : TLC or HPLC tracks reaction progress to avoid over-alkylation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H NMR : Aromatic protons (δ 7.99–8.01 ppm) and methyl groups (δ 2.34–2.38 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles between benzoxazole and aryl groups .

- Elemental analysis : Validates purity (e.g., C: 46.67% observed vs. 46.96% calculated) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 282 [M+1]⁺) .

Advanced Research Questions

Q. How does crystal packing influence the solid-state reactivity of this compound?

X-ray studies reveal π-π stacking (3.5 Å distance) between benzoxazole and aryl moieties, stabilizing the lattice and reducing molecular mobility . To enhance reactivity:

- Introduce bulky substituents (e.g., chlorine or ethyl groups) to disrupt packing.

- Use mechanochemical grinding to induce defects and increase surface reactivity.

Q. What computational methods predict the electronic properties of the benzoxazole sulfanyl group?

- DFT calculations (B3LYP/6-31G* level): Model HOMO-LUMO gaps (~4.5 eV for benzoxazole derivatives) and charge distribution, highlighting electron-withdrawing effects of the sulfanyl group .

- Molecular dynamics (MD) simulations : Assess solvation effects on reactivity (e.g., in DMSO vs. water) over 100-ns trajectories.

Q. How can environmental persistence of this compound be assessed?

Follow OECD 308 guidelines :

- Aquatic systems : Incubate in water/sediment mixtures under aerobic/anaerobic conditions.

- Analytical methods : LC-MS/MS quantifies degradation products (LOQ: 0.1 ng/mL).

- Hydrolysis studies : Test stability at pH 4–9 (25–50°C) to identify cleavage pathways (e.g., sulfanyl group hydrolysis).

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Orthogonal assays : Compare surface plasmon resonance (SPR) binding affinity with cell viability assays (e.g., MTT).

- Solubility optimization : Replace hydrophobic groups (e.g., methyl) with hydrophilic moieties (e.g., hydrazine derivatives), improving bioavailability .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via IV/PO dosing in rodent models.

Methodological Notes

- Synthetic contradictions : Discrepancies in yields may arise from trace moisture in solvents; use molecular sieves or anhydrous conditions.

- X-ray data limitations : Low data-to-parameter ratios (<15:1) in crystallography require validation via R-factor convergence (e.g., R < 0.05) .

- Environmental modeling : Use EPI Suite or TEST software to predict logP (e.g., ~3.2) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.